molecular formula C12H15N B160049 2-tert-Butylindolizine CAS No. 1761-09-7

2-tert-Butylindolizine

Cat. No. B160049
CAS RN: 1761-09-7
M. Wt: 173.25 g/mol
InChI Key: GUTRMOGJSUSROO-UHFFFAOYSA-N
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Description

2-tert-Butylindolizine is a chemical compound used for proteomics research . It has a molecular formula of C12H15N and a molecular weight of 173.259 .


Synthesis Analysis

The synthesis of this compound involves the use of this compound (1.0 g, 5.78 mmol), anhydrous THF (60 mL), freshly distilled TMEDA (1.75 mL, 11.6 mmol), and n-butyllithium (5.12 mL, 6.35 mmol, 1.24 M solution in n-hexane). The mixture is stirred at -20°C for 2 hours to complete the lithiation .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be directly and selectively lithiated in the 5 position, and subsequent reactions with different electrophiles lead to some novel classes of indolizines . In particular, previously unknown 5-formyl- and 5-iodoindolizine have been prepared this way .

Scientific Research Applications

1. Chemical Reactions and Synthesis

Shadrin, Rzhevskii, Rybakov, and Babaev (2015) conducted a study on the Sonogashira reaction of indolizine rings, including 2-tert-Butylindolizine. They found that 2-tert-Butyl-5-iodoindolizine underwent Sonogashira reaction with acetylenes to yield corresponding 5-ethynylindolizines. This process was characterized by X-ray, indicating its potential in creating new indolizine-based compounds (Shadrin et al., 2015).

2. Insecticidal Activity

Wang et al. (2011) explored the insecticidal properties of N-tert-Butyl-N,N'-diacylhydrazines, showing that these compounds, including variants with this compound structure, have good insecticidal activities. They concluded that such compounds could be utilized as environmentally benign pest regulators, indicating the potential use of this compound in agriculture (Wang et al., 2011).

3. Medicinal Chemistry

Marco-Contelles (2020) reviewed the advances in the design of nitrones for stroke treatment, highlighting the therapeutic applications of compounds like this compound. These compounds demonstrated potent thrombolytic activity and free radicals scavenging power, which are crucial in stroke treatment (Marco-Contelles, 2020).

Safety and Hazards

While specific safety and hazard information for 2-tert-Butylindolizine is not available, general precautions for handling similar chemical compounds include keeping away from heat, sparks, open flames, and hot surfaces. It’s also recommended to use explosion-proof electrical, ventilating, and lighting equipment, and to take precautionary measures against static discharge .

Future Directions

The future directions for 2-tert-Butylindolizine could involve further exploration of its synthesis process, chemical reactions, and potential applications in various fields such as proteomics research . Additionally, more studies could be conducted to understand its physical and chemical properties, safety and hazards, and mechanism of action.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

2-tert-Butylindolizine has been shown to undergo regioselective reactions with ethyl propiolate, forming (aza)[2.2.3]cyclazines . This suggests that the compound can interact with its targets through chemical reactions, leading to the formation of new structures. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Its ability to form (aza)[223]cyclazines through reactions with ethyl propiolate suggests that it could induce structural changes in its targets, potentially altering their function.

properties

IUPAC Name

2-tert-butylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)10-8-11-6-4-5-7-13(11)9-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTRMOGJSUSROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587514
Record name 2-tert-Butylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1761-09-7
Record name 2-tert-Butylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the Sonogashira reaction limited to the 5-iodo derivative of 2-tert-butylindolizine?

A1: Research indicates that while 2-tert-butyl-5-iodoindolizine successfully undergoes the Sonogashira reaction with acetylenes, yielding 5-ethynylindolizines [], other derivatives like 5-iodo-2-phenylindolizine and 5-bromo-2-tert-butylindolizine do not []. This suggests that both the steric bulk of the tert-butyl group at the 2-position and the reactivity of the iodine substituent at the 5-position play crucial roles in the reaction's success. Further investigations into the reaction mechanism and electronic factors influencing the reactivity of different this compound derivatives are needed to understand this selectivity fully.

Q2: Is there any structural information available about this compound derivatives?

A2: Yes, several this compound derivatives, including those synthesized via the Sonogashira reaction, have been characterized using X-ray crystallography []. This technique provides valuable insights into the three-dimensional structure of these molecules, including bond lengths, bond angles, and spatial arrangement of atoms. This information is crucial for understanding the reactivity and potential applications of these compounds. Additionally, the crystal structure of this compound-3-selenoaldehyde has been determined by X-ray diffraction [], providing insights into the structural features of this specific derivative.

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